Inhalation Toxicity Profile: 4‑Ethyltoluene Exhibits Intermediate Mortality and Distinct Pulmonary Histopathology Compared to 2‑ and 3‑Ethyltoluene
In a 2‑week nose‑only inhalation study in B6C3F1/N mice exposed to 2000 ppm, 4‑ethyltoluene caused early euthanasia due to moribund condition, whereas 3‑ethyltoluene produced no exposure‑related deaths [1]. Notably, 4‑ethyltoluene was the only isomer that did not induce bronchial and bronchiolar hyperplasia in mouse lung, in contrast to both 2‑ and 3‑ethyltoluene which did produce these lesions [1]. This demonstrates that the para‑isomer possesses a unique toxicological signature among the ethyltoluene isomers.
| Evidence Dimension | Inhalation toxicity in mice (2000 ppm, 3 h/day, 5 days/week, 2 weeks) |
|---|---|
| Target Compound Data | Early euthanasia (moribund); no bronchial/bronchiolar hyperplasia in lung |
| Comparator Or Baseline | 2‑Ethyltoluene: early euthanasia (moribund); bronchial/bronchiolar hyperplasia present. 3‑Ethyltoluene: no mortality; bronchial/bronchiolar hyperplasia present. |
| Quantified Difference | 4‑Ethyltoluene shows intermediate lethality but distinct absence of pulmonary hyperplasia observed in other isomers. |
| Conditions | Female B6C3F1/N mice, nose‑only inhalation, 2000 ppm, 3 h/day, 5 days/week for 2 weeks |
Why This Matters
For occupational exposure assessment and regulatory compliance, the non‑interchangeable toxicological profile of 4‑ethyltoluene mandates isomer‑specific hazard characterization and handling protocols.
- [1] Roberts, G. K., et al. (2017). Comparative inhalation toxicity of ethyltoluene isomers in rats and mice. Inhalation Toxicology, 29(12-14), 577–585. doi:10.1080/08958378.2018.1430190 View Source
